molecular formula C9H7N3 B582678 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine CAS No. 155869-05-9

1H-Cyclopenta[e]imidazo[1,2-a]pyrazine

Cat. No.: B582678
CAS No.: 155869-05-9
M. Wt: 157.176
InChI Key: ZLGGLTZGPGFMIE-UHFFFAOYSA-N
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Description

1H-Cyclopenta[e]imidazo[1,2-a]pyrazine is a sophisticated fused heterocyclic compound offered for investigative purposes. The imidazo[1,2-a]pyrazine scaffold is recognized in medicinal chemistry as a versatile pharmacophore, with recent research identifying derivatives as potent and selective inhibitors of various biological targets. For instance, some imidazo[1,2-a]pyrazine derivatives have been discovered to be highly potent ENPP1 inhibitors, which are investigated for their role in stimulating the immune response in cancer immunotherapy . Other derivatives have been developed as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, showing promise as anticonvulsants in preclinical models . This specific cyclopenta-fused analog presents a structurally complex scaffold for the synthesis and exploration of novel bioactive molecules in fields such as oncology, neuroscience, and infectious disease. Researchers can utilize this compound as a key building block for method development in organic synthesis or as a precursor for the creation of targeted chemical libraries. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

155869-05-9

Molecular Formula

C9H7N3

Molecular Weight

157.176

InChI

InChI=1S/C9H7N3/c1-2-7-8(3-1)12-5-4-10-9(12)6-11-7/h1-4,6H,5H2

InChI Key

ZLGGLTZGPGFMIE-UHFFFAOYSA-N

SMILES

C1C=NC2=CN=C3C=CC=C3N21

Synonyms

1H-Cyclopent[e]imidazo[1,2-a]pyrazine (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyrazine Derivatives

Imidazo[1,2-a]pyrazines are the closest structural analogs. Key differences arise from substituent positions and fused rings:

  • Anticancer Activity : Derivatives like 2-phenylimidazo[1,2-a]pyrazin-3-amine exhibit CDK9 inhibition (IC50: 5.12–7.88 µM) and cytotoxicity against breast cancer and AML cell lines .
  • Antiviral Activity : Compounds with this scaffold inhibit human coronaviruses (e.g., SARS-CoV-2) and influenza A virus .
  • Enzyme Inhibition : 6-substituted imidazo[1,2-a]pyrazines act as reversible H<sup>+</sup>/K<sup>+</sup>-ATPase inhibitors, with potent anti-secretory activity in gastric acid regulation .

Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines differ by replacing pyrazine with pyridine. This structural change significantly impacts bioactivity:

  • Antituberculosis Activity : Imidazo[1,2-a]pyridines lacking additional nitrogen atoms show lower MIC values (1–2 µM) compared to imidazo[1,2-a]pyrazines (MIC: 5–9 µM) in Mycobacterium tuberculosis assays .
  • Inotropic Activity: 2-Aryl-substituted imidazo[1,2-a]pyrazines (e.g., 8-piperazinyl derivatives) exhibit superior selectivity for α2-adrenergic receptors over α1 compared to pyridine analogs .

Imidazo[1,2-a]quinoxaline Derivatives

Quinoxaline-fused analogs demonstrate distinct pharmacological profiles:

  • Phosphodiesterase Inhibition: 4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile shows smooth muscle relaxant activity comparable to imidazo[1,2-a]pyrazine derivatives like SCA 40 .

Benzoimidazo-Pyrrolo-Pyrazine Hybrids

Key Data Tables

Substituent Effects and Structure-Activity Relationships (SAR)

  • Position-Specific Activity: C6 Substitution: In imidazo[1,2-a]pyrazines, C6-substituted derivatives (e.g., 6-phenyl groups) enhance H<sup>+</sup>/K<sup>+</sup>-ATPase inhibition . C8 Substitution: Alkoxy or alkylamino groups at C8 increase electrophilic reactivity, favoring nitration at position 3 .
  • Nitrogen Positioning : Imidazo[1,2-a]pyrazines with nitrogen at bridgehead positions show higher α2-adrenergic receptor selectivity than pyridine analogs .

Preparation Methods

Key Reaction Parameters

ComponentConditionsYield Range
Aryl aldehydeEthanol, room temperature70–90%
2-AminopyrazineIodine (10 mol%), 12–24 hours70–90%
tert-Butyl isocyanideMicrowave irradiation (optional)70–90%

Mechanistic Insight :

  • Imine Formation : Condensation of 2-aminopyrazine with aryl aldehyde generates an imine intermediate.

  • Isocyanide Addition : Iodine activates the isocyanide, facilitating nucleophilic attack at the imine carbon.

  • Cyclization : Intramolecular [4 + 1] cycloaddition forms the imidazo-pyrazine core.

Advantages :

  • Scalable and cost-effective due to iodine’s catalytic role.

  • Compatible with diverse aryl aldehydes (electron-donating/withdrawing groups).

  • High purity achieved via filtration.

Cyclization of Hydrazide Derivatives

An alternative route involves the cyclization of hydrazide intermediates derived from ethyl imidazo[1,2-a]pyrazine-2-carboxylate (Scheme 1). This method leverages hydrazine hydrate for nucleophilic displacement followed by condensation with aldehydes.

Reaction Workflow

  • Hydrazide Formation :

    • Reflux ethyl imidazo[1,2-a]pyrazine-2-carboxylate with hydrazine hydrate in ethanol.

    • Yield: 64–74% (depending on substituents).

  • Condensation with Aldehydes :

    • React hydrazide with aromatic aldehydes in ethanol under acidic conditions.

    • Product: N’-(Substituted benzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazides.

Limitations :

  • Requires multiple purification steps.

  • Lower yields for sterically hindered aldehydes.

ComponentRoleExample Reagents
Cyclopenta-substituted amineAmine precursor2-Aminopyrazine derivatives
AldehydeElectrophilic component4-Methoxybenzaldehyde
IsocyanideNucleophilic componentCyclohexyl isocyanide

Optimized Protocol :

  • Microwave-Assisted Synthesis :

    • Form 5-aminopyrazole intermediates via microwave irradiation.

  • GBB Reaction :

    • Combine intermediates with aldehydes and isocyanides in ethanol.

    • Catalyst: Trifluoroacetic acid (TFA, 20 mol%).

Yield Trends :

  • Electron-donating groups on aldehydes enhance yields (e.g., 4-Me → 83%).

  • Steric hindrance reduces reactivity (e.g., α-methylcinnamaldehyde → 26%).

Metal-Catalyzed Cross-Coupling Reactions

Copper-catalyzed C–N coupling and cyclization have been employed for benzoimidazo[1,2-c]pyrimidines, offering a framework for adapting to cyclopenta systems.

Reaction Pathway

  • C–N Coupling :

    • CuI/K₃PO₄ catalyzes coupling between 2-(2-bromovinyl)benzimidazoles and cyanamide.

  • Cyclization :

    • Intramolecular nucleophilic attack forms the fused ring.

Key Data :

SubstrateProductYield
2-(2-Bromovinyl)benzimidazoleBenzoimidazo[1,2-c]pyrimidin-1-amine57–83%

Challenges :

  • Requires precise temperature control (100–130°C).

  • Partial dehydrogenation observed for certain substrates.

Traditional Cyclization Strategies

Conventional methods often involve sequential ring-forming steps. For example:

  • Pyrazine Ring Formation :

    • React dihalopyrazines with diaryl imines to form intermediates, followed by hydrolysis.

  • Imidazole Ring Closure :

    • Introduce substituents enabling intramolecular cyclization (e.g., using AuCl₃ or Ni(OAc)₂).

Example from Pyrazinoindole Synthesis :

  • Cyclization Agents : NH₃/MeOH, DBU under microwave, AuCl₃.

  • Yield : 55–90% for tetrahydropyrazinoindoles.

Comparative Analysis of Methods

MethodStrengthsWeaknessesYield Range
Iodine-Catalyzed TCRHigh efficiency, scalabilityLimited to isocyanides70–90%
Hydrazide CondensationDiverse substituentsMulti-step purification64–74%
GBB ReactionsRapid library generationSteric limitations23–83%
Cu-Catalyzed CouplingWell-defined pathwaysTemperature sensitivity57–83%
Traditional CyclizationFlexible substituent controlMetal catalyst dependency55–90%

Q & A

Q. What are the optimized synthetic routes for imidazo[1,2-a]pyrazine derivatives?

The iodine-catalyzed three-component reaction is a widely used method. Key parameters include:

  • Catalyst : 5–10 mol% iodine in ethanol yields high-purity products (e.g., 98% purity for compound 10a ) .
  • Solvent : Ethanol provides superior yields compared to MeOH, H2_2O, or toluene due to favorable precipitation of products .
  • Substrates : Aryl aldehydes and tert-butyl isocyanide are condensed with 2-aminopyrazine, followed by cyclization .
  • Purification : Products often precipitate directly, enabling simple filtration without chromatography .

Q. How are imidazo[1,2-a]pyrazine derivatives characterized spectroscopically?

Standard techniques include:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., NH protons at δ3.08 ppm in 10a , aromatic protons at δ8.30–7.91 ppm) .
  • HRMS : ESI-QTOF confirms molecular weights (e.g., [M + H]+^+ = 312.1465 for 10a ) .
  • IR : Peaks at 3350 cm1^{-1} indicate amine groups, while 1546 cm1^{-1} corresponds to C=N stretches .

Q. What in vitro models are used to screen biological activities of these compounds?

  • Antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition (e.g., IC50_{50} values compared to ascorbic acid) .
  • Antimicrobial screens : Zone-of-inhibition tests against pathogens like E. coli and S. aureus .
  • NF-κB inhibition : Luciferase reporter assays (e.g., compound 3h showed IC50_{50} = 1.02 µM) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrazine derivatives?

  • Substituent positioning : Modifications at C2, C3, C6, and C8 significantly alter activity. For example:
  • C6 methyl and C8 morpholino groups enhance antimicrobial activity .
  • Nitro groups at C3/C5 act as pharmacophores but may reduce fluorescence; reduction to amines improves anticancer activity .
    • Hybrid scaffolds : Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., 8c ) show enhanced regioselectivity in cyclization .

Q. How to address contradictions between antioxidant activity and cytotoxicity data?

  • Dose-dependent effects : Low concentrations of bromo/methyl derivatives (e.g., 5-Bromo-6-methylimidazo[1,2-a]pyrazine ) show antioxidant activity, while higher doses may induce cytotoxicity via ROS overproduction .
  • Cell line specificity : Non-cytotoxicity in normal cells (e.g., MCF-12A) but selective toxicity in cancer models .

Q. What mechanistic insights explain the catalytic efficiency of iodine in synthesis?

  • Lewis acid activation : Iodine activates imine intermediates, facilitating nucleophilic addition of isocyanides .
  • Cycloaddition : [4 + 1] cycloaddition forms the imidazo[1,2-a]pyrazine core, with iodine stabilizing transition states .

Q. What strategies improve bioavailability of imidazo[1,2-a]pyrazine derivatives?

  • Prodrug design : Tert-butyl carbamate-protected amines (e.g., Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate ) enhance solubility and controlled release .
  • Formulation : Dihydrochloride salts improve aqueous stability (e.g., benzyl 5H-imidazo[1,2-a]pyrazine-2-carboxylate) .

Q. How are hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazines synthesized?

  • Double cyclization : Reacting o-phenylenediamines with pyrrolo[2,1-c]pyrazine precursors under TFA/DMSO yields regioisomers (e.g., 8c–8g ) .
  • Functional group tolerance : Electron-withdrawing groups (e.g., fluoro, chloro) at C9/C10 maintain reaction efficiency .

Q. How to optimize reaction conditions for industrial-scale synthesis?

  • Catalyst recycling : Iodine is cost-effective and reusable in ethanol .
  • Continuous flow chemistry : Automated systems reduce reaction times and improve yields for nitro-to-amine conversions .

Q. What in vivo models validate the efficacy of these compounds?

  • Sepsis-induced lung injury : Cecal ligation and puncture (CLP) in rats showed compound 3h reduces TNF-α (65%), IL-6 (58%), and oxidative stress markers (MDA ↓42%) .
  • Neuroprotection : Imidazo[1,2-a]pyrazine derivatives modulate nicotinic receptors in Alzheimer’s models (e.g., reduced Aβ plaque formation) .

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